6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Lipophilicity Positional isomerism Drug-likeness

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 438531-52-3, molecular formula C₁₈H₁₄BrNO₃, molecular weight 372.2 g/mol) is a synthetic quinoline-4-carboxylic acid derivative bearing a bromine atom at the 6-position of the quinoline core and an ortho-ethoxyphenyl substituent at the 2-position. The compound is cataloged as a canonicalized intermediate for organic syntheses and is commercially available at 97–98% purity (GC) from multiple suppliers.

Molecular Formula C18H14BrNO3
Molecular Weight 372.2 g/mol
CAS No. 438531-52-3
Cat. No. B1271711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
CAS438531-52-3
Molecular FormulaC18H14BrNO3
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
InChIInChI=1S/C18H14BrNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22)
InChIKeyFCTLWADVTIXXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 438531-52-3): Procurement-Relevant Identity and Baseline Characterization


6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 438531-52-3, molecular formula C₁₈H₁₄BrNO₃, molecular weight 372.2 g/mol) is a synthetic quinoline-4-carboxylic acid derivative bearing a bromine atom at the 6-position of the quinoline core and an ortho-ethoxyphenyl substituent at the 2-position [1]. The compound is cataloged as a canonicalized intermediate for organic syntheses and is commercially available at 97–98% purity (GC) from multiple suppliers [2]. Its computed XLogP3-AA of 4.4 and topological polar surface area of 59.4 Ų position it within a moderate lipophilicity range that is relevant for membrane permeability in medicinal chemistry applications [1]. Critically, no peer-reviewed primary research articles or patent filings were identified that report quantitative biological activity data specifically for this compound, establishing a significant evidence gap that must inform procurement decisions.

Why 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid Cannot Be Generically Substituted by In-Class Positional Isomers


The 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid scaffold embeds two independent structural variables—the ethoxy group regioisomerism (ortho vs. meta vs. para) and the presence of the 6-bromo substituent—that each produce measurable physicochemical divergence [1]. The ortho-ethoxy isomer (target compound) exhibits an XLogP3-AA of 4.4, which is 0.36 log units lower than the para-ethoxy isomer (LogP 4.76) and approximately 0.7 log units higher than the debromo analog (XLogP3 3.7), reflecting the additive contributions of bromine and ethoxy positioning to lipophilicity [1][2]. In the broader 6-bromo-quinoline-4-carboxylic acid class, the 6-bromo substituent has been shown to confer hNK-3 receptor antagonism in a head-to-head analog series, and quinoline-4-carboxylic acid derivatives as a class demonstrate MIC values ranging from 4 to 128 μg/mL against Gram-positive and Gram-negative bacteria depending on specific aryl substitution [3][4]. Because both the bromine atom and the ethoxyphenyl regioisomer independently modulate physicochemical properties and biological target engagement, generic substitution by a meta- or para-ethoxy isomer, or by the debromo or des-ethoxy parent, cannot be assumed to preserve the intended pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid vs. Closest Analogs


Lipophilicity Differentiation: Ortho-Ethoxy vs. Para-Ethoxy Positional Isomer LogP Comparison

The target ortho-ethoxy isomer (CAS 438531-52-3) exhibits a computed XLogP3-AA of 4.4, which is 0.36 log units lower than the para-ethoxy positional isomer (CAS 351001-28-0, LogP 4.76) [1][2]. This difference corresponds to an approximately 2.3-fold lower octanol-water partition coefficient for the ortho isomer. Both isomers share identical molecular formula (C₁₈H₁₄BrNO₃), molecular weight (372.2 g/mol), and topological polar surface area (59.4 Ų), confirming that the lipophilicity differential arises solely from the regioisomeric positioning of the ethoxy group on the 2-phenyl ring.

Lipophilicity Positional isomerism Drug-likeness Physicochemical profiling

Bromine Effect on Lipophilicity: 6-Bromo vs. 6-Desbromo Analog Comparison

The target 6-bromo compound (XLogP3-AA 4.4) is approximately 0.7 log units more lipophilic than its direct 6-desbromo analog, 2-(2-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 444565-52-0, XLogP3 3.7) [1]. This corresponds to a roughly 5-fold increase in the octanol-water partition coefficient attributable specifically to the 6-bromo substituent. The bromine atom also increases molecular weight from 293.3 to 372.2 g/mol and heavy atom count from 22 to 23, while preserving the same polar surface area.

Halogen effect Lipophilicity modulation SAR Fragment contribution

Commercial Purity Benchmarking: Ortho-Ethoxy Target vs. Meta- and Para-Ethoxy Isomers

The target ortho-ethoxy isomer is commercially available at 97% (Leyan) to 98% (Capotchem, GC minimum) purity, whereas the meta-ethoxy isomer (CAS 350999-95-0) and para-ethoxy isomer (CAS 351001-28-0) are listed at 95% purity from major vendor sources [1]. The 2–3 percentage point purity advantage for the ortho isomer may reduce the burden of additional purification steps when used as a synthetic intermediate, particularly in multi-step sequences where impurity accumulation is a concern.

Chemical purity Procurement specification Quality control Synthetic intermediate

Class-Level Evidence: 6-Bromo-Quinoline-4-Carboxylic Acid Scaffold Confers hNK-3 Receptor Antagonism

In a head-to-head analog series of 2-(4-biphenylyl)quinoline-4-carboxylates and carboxamides screened for human neurokinin-3 (hNK-3) receptor antagonism using guinea-pig isolated ileum longitudinal muscle preparation, compound 7b—6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid—was identified as the most prominent hNK-3 receptor antagonist among 15 tested compounds [1]. This finding establishes that the 6-bromo substitution pattern on the quinoline-4-carboxylic acid scaffold is compatible with, and may enhance, hNK-3 receptor engagement. While this evidence does not directly test the target compound, it provides class-level precedent that the 6-bromo-quinoline-4-carboxylic acid pharmacophore is biologically active and warrants selection over 6-unsubstituted or 6-fluoro analogs when pursuing NK-3-related programs.

Neurokinin-3 receptor GPCR antagonism 6-Bromo SAR Quinoline pharmacophore

Class-Level Evidence: Quinoline-4-Carboxylic Acid Derivatives Exhibit Antibacterial MIC Values of 4–128 μg/mL

Multiple independent studies of 2-aryl-quinoline-4-carboxylic acid derivatives have established antibacterial activity ranges that provide a quantitative benchmark for the class. In one study, 2-phenyl-quinoline-4-carboxylic acid derivatives displayed MIC values of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli for the best-performing compounds (5a₄ and 5a₇) [1]. A broader series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones showed MIC values ranging from sub-10 μg/mL to >100 μg/mL depending on arylidene substitution, with nitro-substituted compounds showing the most potent antifungal and anti-E. coli activity [2]. Separately, a series of 1,3,4-thiadiazole-containing quinoline-4-carboxylic acid derivatives achieved MIC values as low as 4 μg/mL [3]. These data establish that the quinoline-4-carboxylic acid scaffold has validated antibacterial potential, and the specific 2-aryl and 6-substituent combination of the target compound provides a distinct starting point for SAR exploration within this activity range.

Antibacterial MIC Quinoline-4-carboxylic acid Gram-positive Gram-negative

Synthetic Intermediate Value: Ortho-Ethoxy Group as a Regiochemical Handle for Directed Functionalization

The ortho-ethoxy substituent on the 2-phenyl ring of the target compound provides a potential directing group for regioselective ortho-metalation or C–H activation chemistry that is geometrically unavailable in the meta- and para-ethoxy positional isomers [1]. In the broader quinoline-4-carboxylic acid class, the Pfitzinger reaction using substituted isatins and α-methylketones is the established synthetic route, and the choice of acetophenone derivative (2-ethoxy vs. 3-ethoxy vs. 4-ethoxy) directly determines the final product's regiochemistry with no opportunity for post-synthetic isomerization [2]. The ortho-ethoxy isomer thus offers a unique synthetic vector: the proximal ethoxy oxygen can participate in chelation-assisted metalation or serve as a precursor for ether cleavage to generate a phenolic –OH group that can be further functionalized.

Regioselective synthesis Directed ortho-metalation Cross-coupling Building block

Evidence-Based Research and Industrial Application Scenarios for 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid


Lead Optimization in Neurokinin Receptor Antagonist Programs

The class-level precedent for 6-bromo-quinoline-4-carboxylic acid derivatives as hNK-3 receptor antagonists—with 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid identified as the most prominent antagonist in a 15-compound head-to-head screen [1]—supports the use of the target compound as a core scaffold for systematic SAR exploration. The ortho-ethoxyphenyl substituent provides a distinct steric and electronic environment at the 2-position relative to previously studied 4-biphenylyl and 4-chlorophenyl analogs, while the 6-bromo group preserves the pharmacophoric element associated with antagonist activity. The compound's computed XLogP3 of 4.4 falls within the acceptable lipophilicity range for CNS-penetrant GPCR ligands, and the ortho-ethoxy group's lower lipophilicity relative to para-ethoxy (ΔLogP -0.36) may favor reduced non-specific binding in receptor occupancy studies.

Anti-Infective Scaffold Diversification with a Unique 2-Aryl-6-Bromo Substitution Pattern

Multiple independent studies have validated the quinoline-4-carboxylic acid scaffold for antibacterial activity, with MIC values ranging from 4 to 128 μg/mL against clinically relevant Gram-positive and Gram-negative pathogens [2][3]. The target compound occupies an unexplored region of this SAR landscape by combining a 6-bromo substituent (which introduces halogen-bonding potential and synthetic cross-coupling handles) with an ortho-ethoxyphenyl group at the 2-position. No published MIC data exist for this specific substitution pattern, representing an opportunity for first-in-class SAR exploration. In silico binding affinity data from the BRENDA enzyme ligand database for the para-ethoxy isomer (binding affinity score -8.6 kcal/mol, forming hydrogen bonds with Ile21, Gly262, and Leu294) provides additional class-level evidence for target engagement that may translate to the ortho isomer with potentially altered binding geometry [4].

Synthetic Building Block for Parallel Library Synthesis Requiring Regiochemical Orthogonality

The ortho-ethoxy substituent uniquely positions an oxygen atom within chelation proximity to the quinoline nitrogen, potentially enabling directed ortho-metalation (DoM) chemistry on the pendant phenyl ring that is impossible with meta- or para-ethoxy isomers. The 6-bromo substituent simultaneously provides a robust handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) at the quinoline core [5]. This orthogonal reactivity—directed functionalization at the 2-aryl ring via the ethoxy directing group combined with cross-coupling at the 6-position—makes the compound a strategic building block for generating diverse quinoline-4-carboxylic acid libraries. The commercially available 97–98% purity and production scale of up to 10 kg [6] further support its use in medium-throughput parallel synthesis workflows.

Physicochemical Probe for Halogen and Regioisomer Contributions to logP in Heterocyclic Series

The target compound, together with its meta-ethoxy, para-ethoxy, and 6-desbromo analogs, forms a concise physicochemical probe set for quantifying the independent contributions of bromine substitution and ethoxy regioisomerism to lipophilicity within a constant quinoline-4-carboxylic acid framework. The measured differences—ΔLogP of -0.36 for ortho vs. para ethoxy, and ΔXLogP3 of +0.7 for 6-Br vs. 6-H—provide experimentally referenceable benchmarks for computational chemists calibrating logP prediction algorithms or training QSAR models on heterocyclic compound libraries [1][3]. This probe set is particularly valuable because all four compounds share identical or near-identical polar surface area (59.4 Ų for ethoxy-bearing compounds, 50.2 for the parent), isolating lipophilicity changes from PSA confounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.